Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride
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Overview
Description
“Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1993173-64-0 . It has a molecular weight of 265.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2.2ClH/c1-14-10(13)7-2-5-12-9-3-4-11-6-8(7)9;;/h2,5,11H,3-4,6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 265.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be found in specialized chemical databases or literature.Scientific Research Applications
Synthesis and Chemical Reactivity
The compound has been involved in the synthesis of antivertigo agents through the chemical modification of pyridine derivatives, illustrating its versatility in medicinal chemistry applications (Shiozawa et al., 1984). Additionally, its reactivity with nucleophiles has been investigated, leading to the development of mono- and di-amino-substituted derivatives, which showcases the compound's potential in creating structurally diverse molecules (Sirakanyan et al., 2014).
Antibacterial Applications
Research into fluoro-naphthyridine derivatives, closely related to the core structure of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride, has shown promising antibacterial activities. These studies have paved the way for the development of new antibacterial agents, demonstrating the compound's relevance in addressing bacterial resistance (Bouzard et al., 1992).
Theoretical and Spectroscopic Studies
Derivatives of the compound have been subjects of spectroscopic and theoretical studies, particularly focusing on solvatochromism and intramolecular hydrogen bonding. These studies contribute to a deeper understanding of the compound's physicochemical properties and its interactions with various solvents (Santo et al., 2003).
Enzyme Inhibition for Therapeutic Applications
Moreover, analogues of the compound have been synthesized and evaluated as inhibitors of acetylcholinesterase, indicating potential therapeutic applications for neurodegenerative diseases. These studies highlight the compound's utility in the development of novel pharmaceuticals targeting specific biological pathways (Vanlaer et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Given the broad range of activities associated with 1,6-naphthyridines , it is likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes and responses.
Biochemical Pathways
, the compound’s broad range of pharmacological activities suggests that it may influence multiple pathways. These could potentially include pathways involved in cell growth and proliferation, immune response, inflammation, and oxidative stress, among others .
Result of Action
Given the compound’s broad range of pharmacological activities, it is likely that its effects at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)7-2-5-12-9-3-4-11-6-8(7)9;;/h2,5,11H,3-4,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUNVXXYGQWSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCC2=NC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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